An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5'-Azido-5'-deoxythymidine-d3
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5'-Azido-5'-deoxythymidine-d3
Abstract: This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 5'-Azido-5'-deoxythymidine-d3, a deuterated nucleoside analog. We delve into its molecular structure, the critical role of intracellular metabolic activation via phosphorylation, and its subsequent interaction with various molecular targets. The primary mechanism involves the conversion of this prodrug into its active triphosphate form, which then acts as a competitive inhibitor and/or chain terminator for specific enzymes. This guide elucidates its inhibitory effects on targets such as viral reverse transcriptases, bacterial thymidylate kinases, and mammalian poly(ADP-ribose) polymerase (PARP). Detailed, field-proven protocols for key in vitro assays are provided to enable researchers to validate and expand upon these findings. The inclusion of deuterium (d3) is discussed in the context of its potential to alter metabolic stability, a factor primarily influencing pharmacokinetic profiles but rooted in the principles of enzymatic processing observable in vitro.
Introduction to 5'-Azido-5'-deoxythymidine-d3
The Landscape of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to be recognized and processed by cellular and viral enzymes. However, subtle modifications to the sugar moiety or the nucleobase enable them to disrupt nucleic acid synthesis or other critical cellular processes, leading to therapeutic effects. 3'-Azido-3'-deoxythymidine (AZT, Zidovudine) is a canonical example, whose success paved the way for the development of a vast library of related compounds.[1][2] The compound of focus here, 5'-Azido-5'-deoxythymidine, is a structural isomer of AZT, with the key azido group positioned at the 5' carbon of the deoxyribose ring instead of the 3' carbon.
Chemical Structure and Key Features
5'-Azido-5'-deoxythymidine-d3 is a synthetic analog of the natural nucleoside thymidine. Its defining features are:
-
5'-Azido Group (-N3): The hydroxyl group at the 5' position is replaced by an azido group. This modification is central to its mechanism, as the 5'-hydroxyl is the site of initial phosphorylation required for activation. The presence of the azido group suggests it may act as a prodrug, potentially requiring metabolic alteration, or it may inhibit enzymes that recognize the 5' position.[3]
-
Deoxyribose Sugar: It retains the 2'-deoxyribose sugar characteristic of DNA precursors.
-
Thymine Base: The nucleobase is thymine, allowing it to be recognized by enzymes in the thymidine metabolic pathway.
-
Deuterium (d3) Labeling: The '-d3' designation indicates that three hydrogen atoms on the thymine methyl group have been replaced with deuterium.
The Rationale for Deuteration
Deuteration is a strategy used in drug development to improve pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes that catalyze the cleavage of a C-H bond as part of drug metabolism will do so at a slower rate if that hydrogen is replaced by deuterium. This "kinetic isotope effect" can lead to reduced metabolic degradation and a longer half-life in vivo. While this effect is most pronounced in whole-organism studies, it can be observed in vitro in cell-based assays that possess metabolic competency or in assays using purified metabolic enzymes. For the core mechanism of action involving the non-metabolized parts of the molecule (e.g., binding of the triphosphate form to a polymerase), deuteration is not expected to alter the fundamental inhibitory activity.
The Core Mechanism: A Prodrug Pathway
Like most nucleoside analogs, 5'-Azido-5'-deoxythymidine is a prodrug that must be metabolically activated within the target cell to exert its biological effect. This activation occurs through a sequential phosphorylation cascade.
Intracellular Uptake
The molecule enters the cell via passive diffusion or, more commonly, through specific nucleoside transporter proteins embedded in the cell membrane. This process is generally efficient due to the molecule's resemblance to natural thymidine.
Metabolic Activation: The Phosphorylation Cascade
Once inside the cell, the analog is converted into its active triphosphate form by host cell kinases. This is a critical, and often rate-limiting, step.[4]
-
Monophosphorylation: The first phosphorylation is typically catalyzed by thymidine kinase (TK), which converts the nucleoside into its 5'-monophosphate.[4][5] For 5'-Azido-5'-deoxythymidine, this step is the most significant mechanistic hurdle. The presence of the 5'-azido group blocks the site for kinase activity. Therefore, it is plausible that the azido group must first be reduced to an amine (forming 5'-Amino-5'-deoxythymidine) before phosphorylation can occur. This reduction can be mediated by cellular reductases. 5'-Amino-5'-deoxythymidine has been shown to be a substrate for certain viral kinases.[6][7]
-
Diphosphorylation: The monophosphate is then converted to the diphosphate by thymidylate kinase (TMPK).[4] This step can be inefficient for nucleoside analogs and may represent a bottleneck in the activation pathway.[5]
-
Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active 5'-triphosphate derivative.[8]
This putative activation pathway highlights the complexity of the compound's mechanism, which may be cell-type dependent based on the expression and substrate specificity of the required enzymes.
Caption: Putative metabolic activation of 5'-Azido-5'-deoxythymidine-d3.
Molecular Targets and In Vitro Inhibitory Action
The activated triphosphate metabolite is the species responsible for interacting with molecular targets. Research on 5'-Azido-5'-deoxythymidine and related compounds has identified several potential targets.
Inhibition of Viral and Bacterial Enzymes
Studies have shown that 5'-azido nucleoside analogs can be potent inhibitors of specific microbial enzymes. For instance, 5'-Azido-5'-deoxythymidine is an inhibitor of Mycobacterium tuberculosis thymidylate monophosphate kinase (TMPKmt), an enzyme essential for DNA synthesis in the bacterium.[3] This suggests a potential application as an anti-tuberculosis agent. The azido group in this context enhances the molecule's ability to inhibit target enzymes like reverse transcriptase.[3]
Inhibition of Viral Reverse Transcriptase (RT)
Drawing parallels from the extensively studied 3'-AZT, the triphosphate form of 5'-Amino-5'-deoxythymidine can act as an inhibitor of viral reverse transcriptase, the enzyme essential for retroviral replication.[1] The inhibition occurs via two primary mechanisms:
-
Competitive Inhibition: The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the RT enzyme.[9][10] A high affinity for the enzyme (low Ki value) leads to potent inhibition.
-
DNA Chain Termination: If the RT enzyme incorporates the analog monophosphate into the growing viral DNA strand, it causes chain termination. This is because the 3'-hydroxyl group, which is necessary for forming the next phosphodiester bond, is present, but the incorporated analog at the 5' end of the chain would prevent ligation or further processing steps, effectively halting DNA synthesis. This contrasts with 3'-AZT, where the absence of the 3'-OH group is the direct cause of termination.[5][11]
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Interestingly, 5'-Azido-5'-deoxythymidine has also been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[12] This activity is distinct from its role as a DNA synthesis inhibitor and suggests potential applications in cancer therapy, where PARP inhibitors are used to induce synthetic lethality in tumors with specific DNA repair defects.
Experimental Protocols for In Vitro Mechanistic Studies
To validate the proposed mechanism of action, a series of in vitro experiments are required. The following protocols provide a robust framework for this investigation.
Protocol: Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the concentration at which 5'-Azido-5'-deoxythymidine-d3 triphosphate (after synthesis) inhibits 50% of RT activity (IC50) and to determine the inhibition constant (Ki).
Methodology:
-
Reagent Preparation:
-
RT Enzyme: Purified recombinant HIV-1 reverse transcriptase.
-
Template/Primer: Poly(rA)-oligo(dT)12-18. The poly(rA) serves as the RNA template and oligo(dT) as the DNA primer.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 50 mM KCl, 10 mM MgCl2, 1 mM DTT. The causality here is that Tris buffers the pH, KCl mimics physiological salt concentration, MgCl2 is a critical cofactor for the polymerase, and DTT prevents oxidative damage to the enzyme.
-
Substrates: Deoxythymidine triphosphate (dTTP) and radiolabeled [³H]-dTTP.
-
Inhibitor: Synthesized 5'-Amino-5'-deoxythymidine-d3 triphosphate, serially diluted.
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate. To each well, add 25 µL of a master mix containing reaction buffer, RT enzyme, and the poly(rA)-oligo(dT) template/primer.
-
Add 5 µL of the serially diluted inhibitor to experimental wells. Add 5 µL of buffer to control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a substrate mix containing a fixed concentration of [³H]-dTTP and varying concentrations of cold dTTP (for Ki determination).
-
Incubate at 37°C for 60 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA). This precipitates the newly synthesized DNA polymers.
-
Transfer the contents to a glass fiber filter plate and wash multiple times with 5% TCA to remove unincorporated [³H]-dTTP. This step is self-validating; only incorporated radioactivity will be retained.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
For Ki determination, perform a Lineweaver-Burk or Dixon plot analysis of reaction rates at different substrate and inhibitor concentrations.
-
Caption: Experimental workflow for an in vitro RT inhibition assay.
Protocol: Cell-Based Antiviral Assay
Objective: To determine the effective concentration (EC50) of the parent compound (5'-Azido-5'-deoxythymidine-d3) required to inhibit viral replication in a cell culture model.
Methodology:
-
Cell Culture:
-
Use a susceptible cell line (e.g., MT-4 or CEM-SS cells for HIV).
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize for 24 hours.
-
-
Infection and Treatment:
-
Prepare serial dilutions of 5'-Azido-5'-deoxythymidine-d3.
-
Pre-treat the cells with the diluted compound for 2-4 hours. The causality is to allow the compound to be taken up and metabolized by the cells before the virus is introduced.
-
Infect the cells with a known titer of the virus (e.g., HIV-1 IIIB) at a specific multiplicity of infection (MOI).
-
Incubate the plates for 4-5 days under standard cell culture conditions (37°C, 5% CO2).
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified by several methods:
-
p24 Antigen ELISA: Measure the amount of viral p24 capsid protein in the cell supernatant. This is a direct measure of new virus production.
-
Cytopathic Effect (CPE) Assay: For viruses that kill host cells, cell viability can be measured using reagents like MTT or CellTiter-Glo. A reduction in cell death indicates inhibition of viral replication.
-
Luciferase Reporter Assay: Use a recombinant virus that expresses a reporter gene like luciferase. Viral replication is quantified by measuring light output.
-
-
-
Cytotoxicity Assessment:
-
In a parallel plate, treat uninfected cells with the same serial dilutions of the compound.
-
After the same incubation period, measure cell viability to determine the 50% cytotoxic concentration (CC50). This is a critical self-validating control to ensure that the observed antiviral effect is not simply due to killing the host cells.
-
-
Data Analysis:
-
Calculate the EC50 from the viral replication data and the CC50 from the cytotoxicity data.
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more promising therapeutic window.
-
Data Interpretation and Summary
The results from these assays provide quantitative measures of the compound's potency and selectivity.
Quantitative Analysis of Enzyme Inhibition
This table summarizes key kinetic parameters for 5'-Azido-5'-deoxythymidine and its parent compound, AZT, against various targets.
| Compound/Metabolite | Target Enzyme | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |
| AZT-TP | HIV-1 Reverse Transcriptase | Competitive vs dTTP | 0.0022 - 0.04 | ~0.7 - 2.3 | [10][13] |
| AZT-TP | Human DNA Polymerase α | Competitive vs dTTP | 230 | 260 | [5][13] |
| AZT-TP | Human DNA Polymerase γ | Competitive vs dTTP | ~0.03 - 0.5 | - | [9] |
| 5'-Azido-5'-dT | PARP | - | 12 | - | [12] |
| 5'-Azido-5'-dT | M. tb TMPKmt | - | (Potent Inhibitor) | - | [3] |
Note: Data for the triphosphate form of 5'-Azido-5'-deoxythymidine is not widely available and must be determined experimentally.
Cell-Based Activity and Cytotoxicity
| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| AZT (Zidovudine) | HIV-1 in MT-4 Cells | ~0.001 - 0.005 | >100 | >20,000 | [14][15] |
| AZT (Zidovudine) | Human Lymphocytes | - | >1000 | - | [4] |
| 5'-Azido-5'-dT Analog | Herpes Simplex Virus | (Active) | (Low) | - | [16][17] |
Conclusion
The in vitro mechanism of action for 5'-Azido-5'-deoxythymidine-d3 is multifaceted and characteristic of a nucleoside analog prodrug. Its activity is contingent upon intracellular metabolic processing, likely involving reduction of the 5'-azido group followed by a three-step phosphorylation cascade to yield the active triphosphate metabolite. This active form can then inhibit a range of important enzymes, including viral reverse transcriptases and bacterial kinases, through competitive inhibition and potential disruption of nucleic acid synthesis. Furthermore, the parent compound exhibits inhibitory activity against PARP, opening an avenue for investigation in oncology. The inclusion of deuterium is anticipated to enhance metabolic stability, a feature that can be quantified in cell-based or enzymatic assays involving cytochrome P450 or other metabolic enzyme systems. The experimental protocols and mechanistic framework provided in this guide serve as a robust foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related 5'-substituted nucleoside analogs.
References
-
Larder, B. A., & Kemp, S. D. (1989). Multiple mutations in HIV-1 reverse transcriptase confer high-level resistance to zidovudine (AZT). Science, 246(4934), 1155–1158. [Link]
-
Reardon, J. E., & Miller, W. H. (1990). Human immunodeficiency virus 1 reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate. Journal of Biological Chemistry, 265(33), 20302–20307. [Link]
-
Eriksson, B. F., Vrang, L., Bazin, H., Chattopadhyaya, J., & Oberg, B. (1987). Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue. Antimicrobial Agents and Chemotherapy, 31(4), 600–604. [Link]
-
Chen, M. S., & Oshana, S. C. (1992). Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta. Biochemical Pharmacology, 44(2), 257–263. [Link]
-
Rigourd, M., Lanchy, J. M., Le Grice, S. F., Ehresmann, B., Ehresmann, C., & Marquet, R. (2000). Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Journal of Biological Chemistry, 275(35), 26944–26951. [Link]
-
Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Barry, D. W. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]
-
Sommadossi, J. P., Carlisle, R., & Schinazi, R. F. (1988). Genotoxic activity of azidothymidine (AZT) in in vitro systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 206(2), 175-180. [Link]
-
Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine. (2020). ResearchGate. [Link]
-
De Clercq, E., & Holý, A. (2003). Synthesis and antiviral activity of some 5'-N-phthaloyl-3'-azido-2',3'-dideoxythymidine analogues. Antiviral Chemistry and Chemotherapy, 14(3), 139-144. [Link]
-
Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498. [Link]
-
Kitamura, K., Furuya, K., & Yoshida, S. (2006). Induction of thymidine phosphorylase expression by AZT contributes to enhancement of 5'-DFUR cytotoxicity. Cancer Letters, 244(2), 239-246. [Link]
-
Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences of the United States of America, 83(21), 8333–8337. [Link]
-
Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433–436. [Link]
-
Monno, L., Angarano, G., Appice, A., Carbonara, S., & Pastore, G. (1997). In vitro antimicrobial properties of azidothymidine (AZT). Chemioterapia, 16(5), 415-418. [Link]
-
Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of Medicinal Chemistry, 32(8), 1891–1895. [Link]
-
CG in vitro anti-HIV activities. (AZT, azido-3 -deoxythymidine; ELISA,...). (n.d.). ResearchGate. Retrieved from [Link]
-
Saran, A., & Srivastava, S. (1991). Conformation of azidothymidine: an anti-AIDS drug. Journal of Biosciences, 16(1-2), 11-20. [Link]
-
Carlo-Stella, C., Mangoni, L., Almici, C., Cottafavi, L., Garau, D., & Rizzoli, V. (1992). Azidothymidine and interferon-alpha in vitro effects on hematopoiesis: protective in vitro activity of IL-1 and GM-CSF. Experimental Hematology, 20(10), 1155–1159. [Link]
-
Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433-436. [Link]
-
Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. OSTI.GOV. [Link]
-
Grolleau, A., Gothot, A., & Soubrier, F. (1998). An in vitro nucleoside analog screening method for cancer gene therapy. Cancer Gene Therapy, 5(5), 319-325. [Link]
-
Lambin, P., Marples, B., Fertil, B., Malaise, E. P., & Fowler, J. F. (1994). Azidothymidine (AZT) as a potential modifier of radiation response in vitro. International Journal of Radiation Biology, 65(3), 327–335. [Link]
-
Illustration of the role of thymidine kinase (TK) in the salvage... (n.d.). ResearchGate. Retrieved from [Link]
-
Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. PNAS. [Link]
-
Sommadossi, J. P., Carlisle, R., & Schinazi, R. F. (1989). Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells. Molecular Pharmacology, 36(1), 9-14. [Link]
-
Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?. Dr.Oracle. [Link]
-
Lewis, W., & Dalakas, M. C. (1995). In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection. Journal of the American Medical Association, 273(1), 81-87. [Link]
-
Da Rosa, E. C., Quines, C. B., Rosa, H., ... & Nogueira, C. W. (2023). Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]
-
Alcolea Palafox, M. (2017). 5-iodo-2′-deoxyuridine and the natural nucleoside 2′-deoxythymidine using MP2 and DFT methods: conformational analysis, crystal simulations, DNA pairs and possible behaviour. Scilit. [Link]
-
Cox, S., & Harmenberg, J. (1990). Comparison of the Intracellular Metabolism of 3′-Azido-3′-Deoxythymidine and 3′-Fluoro-3′-Deoxythymidine in Lymphocytes in the Presence of 5-Fluoro-2′-Deoxyuridine. Amanote Research. [Link]
-
Kumar, S., Singh, S., Misra, S., ... & Singh, R. K. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports, 13(1), 12151. [Link]
-
Kumar, S., Singh, S., Misra, S., ... & Singh, R. K. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Research Square. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection [mdpi.com]
- 3. 5'-Azido-5'-deoxythymidine | 5'-N3-5-Me-ddU | TargetMol [targetmol.com]
- 4. ClinPGx [clinpgx.org]
- 5. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. caymanchem.com [caymanchem.com]
- 13. pnas.org [pnas.org]
- 14. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs (Journal Article) | OSTI.GOV [osti.gov]
